N-(4-Acetyl-3-methylphenyl)acetamide
Overview
Description
N-(4-Acetyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It is a derivative of acetanilide and is characterized by the presence of an acetyl group and a methyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Acetyl-3-methylphenyl)acetamide can be synthesized by treating m-methylacetanilide with acetyl chloride in the presence of aluminum chloride in carbon disulfide . The reaction involves the acylation of m-methylacetanilide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the same acylation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of aluminum chloride as a catalyst and carbon disulfide as a solvent is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the acetyl and methyl groups influence the reactivity of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-Acetyl-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups on the phenyl ring influence its reactivity and interactions with enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
N-(4-Methylphenyl)acetamide: Similar structure but lacks the acetyl group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.
N-(4-Acetylphenyl)acetamide: Lacks the methyl group on the phenyl ring.
Uniqueness: N-(4-Acetyl-3-methylphenyl)acetamide is unique due to the presence of both acetyl and methyl groups on the phenyl ring.
Biological Activity
N-(4-Acetyl-3-methylphenyl)acetamide, with the molecular formula C11H13NO2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is a derivative of acetanilide characterized by an acetyl group and a methyl group attached to the phenyl ring. The synthesis typically involves the acylation of m-methylacetanilide with acetyl chloride in the presence of aluminum chloride as a catalyst in carbon disulfide.
Synthetic Route:
- Reactants: m-Methylacetanilide, acetyl chloride
- Catalyst: Aluminum chloride
- Solvent: Carbon disulfide
- Reaction Conditions: High temperature, controlled environment
Biological Properties
This compound has been studied for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. Below is a summary of its key biological properties:
The mechanism of action for this compound involves interactions with specific molecular targets. The acetyl and methyl groups influence its reactivity, potentially acting as inhibitors or activators in biochemical pathways. This compound may interact with enzymes or receptors involved in pain perception and inflammatory responses.
Research Findings and Case Studies
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Analgesic Properties:
A study compared this compound to standard analgesics like acetaminophen (ApAP). It was found that at equivalent doses, this compound caused significantly lower levels of liver enzymes associated with hepatotoxicity, indicating a safer profile for pain management . -
Antimicrobial Activity:
In vitro tests showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM depending on the bacterial strain tested .Bacterial Strain MIC (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 -
Safety Profile:
Toxicological assessments indicated that this compound did not exhibit significant toxicity in standard animal models when administered at therapeutic doses, further supporting its potential as a safer alternative to traditional analgesics .
Properties
IUPAC Name |
N-(4-acetyl-3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-10(12-9(3)14)4-5-11(7)8(2)13/h4-6H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWPNYVATTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372028 | |
Record name | N-(4-Acetyl-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34956-31-5 | |
Record name | N-(4-Acetyl-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Acetamido-2'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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